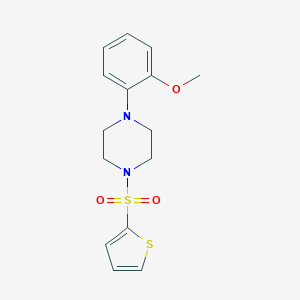![molecular formula C17H17N B299390 Tetracyclo[6.6.2.0(2,7).0(9,14)]hexadeca-2(7),3,5,9(14),10,12-hexaen-15-ylmethanamine CAS No. 4053-27-4](/img/structure/B299390.png)
Tetracyclo[6.6.2.0(2,7).0(9,14)]hexadeca-2(7),3,5,9(14),10,12-hexaen-15-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracyclo[6.6.2.0(2,7).0(9,14)]hexadeca-2(7),3,5,9(14),10,12-hexaen-15-ylmethanamine is a useful research compound. Its molecular formula is C17H17N and its molecular weight is 235.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tetracyclo[6.6.2.0(2,7).0(9,14)]hexadeca-2(7),3,5,9(14),10,12-hexaen-15-ylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetracyclo[6.6.2.0(2,7).0(9,14)]hexadeca-2(7),3,5,9(14),10,12-hexaen-15-ylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Glycylcyclines and Tetracyclines in Antimicrobial Resistance
The development of glycylcyclines, like tigecycline, represents an advancement in overcoming antimicrobial resistance mechanisms that have limited the use of traditional tetracyclines. Tigecycline shows potent activity against tetracycline-resistant organisms, methicillin-resistant staphylococci, penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci due to its ability to evade efflux and ribosomal protection mechanisms of resistance that plague earlier tetracyclines. However, it is available only in injectable form and exhibits a significantly larger volume of distribution than its predecessors (Zhanel et al., 2004).
Environmental Impact of Tetracyclines
Tetracyclines pose environmental concerns due to their persistence in aquatic environments, facilitated by their hydrophilic nature and low volatility. The presence of tetracycline antibiotics in the environment can inhibit the growth of terrestrial and aquatic species and may disrupt endocrine functions. Additionally, wastewater treatment plants often fail to remove tetracyclines effectively, highlighting the need for alternative processes to mitigate their environmental impact (Daghrir & Drogui, 2013).
Graphene-Based Materials for Tetracycline Removal
Research into graphene-based materials for adsorptive and photocatalytic removal of tetracyclines from the aqueous environment underscores the potential of these materials to address the ecological risks posed by tetracyclines. Their unique physicochemical, optical, and electrical characteristics make graphene-based materials a promising platform for the effective elimination of tetracyclines, providing a theoretical guideline for future research aimed at improving removal techniques (Minale et al., 2020).
Tetracyclines in Amyloidosis Treatment
Tetracyclines have been identified for their antiamyloidogenic effects on a variety of amyloidogenic proteins, offering a novel approach to treating diseases characterized by amyloid accumulation. Their pleiotropic actions, including interaction with oligomers, fibril disruption, antioxidant, anti-inflammatory, antiapoptotic activities, and matrix metalloproteinase inhibition, position tetracyclines as promising candidates for therapeutic applications beyond their antimicrobial uses (Stoilova et al., 2013).
Eigenschaften
IUPAC Name |
15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c18-10-11-9-16-12-5-1-3-7-14(12)17(11)15-8-4-2-6-13(15)16/h1-8,11,16-17H,9-10,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWARBRXWIXCVNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328557 |
Source


|
| Record name | 15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetracyclo[6.6.2.0(2,7).0(9,14)]hexadeca-2(7),3,5,9(14),10,12-hexaen-15-ylmethanamine | |
CAS RN |
4053-27-4 |
Source


|
| Record name | 15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299311.png)
![N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299312.png)
![N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B299313.png)
![2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B299315.png)
![2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299316.png)

![N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide](/img/structure/B299319.png)
![Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B299320.png)


![N-[2-(3-methoxyphenoxy)ethyl]urea](/img/structure/B299324.png)
![Methyl 1-({2-[(1-adamantylcarbonyl)amino]phenyl}sulfonyl)-2-pyrrolidinecarboxylate](/img/structure/B299328.png)
![1-[2-(Acetylamino)-4,5-dimethoxybenzyl]-6,7-dimethoxy-2-methylisoquinolinium](/img/structure/B299330.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B299332.png)